Methyl 6-chloro-2-fluoro-3-iodobenzoate
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Overview
Description
Methyl 6-chloro-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H5ClFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-fluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of a suitable benzoic acid derivative, followed by chlorination and fluorination under controlled conditions. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are reacted in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-fluoro-3-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-2-fluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-fluoro-3-iodobenzoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-fluoro-3-iodobenzoate
- Methyl 3-chloro-2-fluoro-6-iodobenzoate
- Methyl 5-bromo-2-iodobenzoate
Uniqueness
Methyl 6-chloro-2-fluoro-3-iodobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H5ClFIO2 |
---|---|
Molecular Weight |
314.48 g/mol |
IUPAC Name |
methyl 6-chloro-2-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |
InChI Key |
ZSNXMKYEEBTCDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)I)Cl |
Origin of Product |
United States |
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